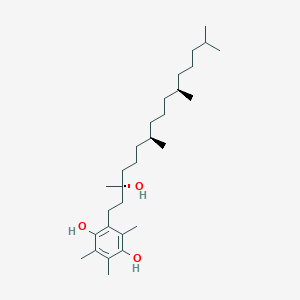

alpha-Tocopherylhydroquinone

Vue d'ensemble

Description

Alpha-Tocopherylhydroquinone is a reduced form of the vitamin E metabolite tocopherylquinone with potential antioxidant activity . Although the mechanism of action has not been fully elucidated, it may donate a hydrogen atom to reactive oxygen species, which could transform oxygen radicals into non-toxic compounds and block their genotoxic and carcinogenic effects .

Molecular Structure Analysis

The molecular formula of alpha-Tocopherylhydroquinone is C29H52O3 . Its IUPAC name is 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol . The molecular weight is 448.7 g/mol .Applications De Recherche Scientifique

Antioxidant Function of Vitamin E : Alpha-Tocopherylhydroquinone may provide antioxidant protection by functioning through redox cycles linked to cellular metabolism. This is essential for trapping reactive oxyradicals and preventing oxidative damage induced by toxicants and carcinogens (Liebler, 1993).

Role in Muscular Dystrophy : Alpha-Tocopherylhydroquinone has been found to act as an antidystrophic factor, distinct from its antisterility activity associated with alpha-tocopherol (Mackenzie & Mackenzie, 1953).

Binding to Glutathione-S-Transferase : Alpha-Tocopherylhydroquinone binds to liver proteins, such as glutathione-S-transferase (GST), which suggests a role in metabolism or excretion of antioxidants (Arita et al., 1998).

Carcinogenesis and Antioxidant Effects : Alpha-Tocopherylhydroquinone, along with other antioxidants, can modify carcinogenesis, showing both positive and negative influences on the development of various cancers (Hirose et al., 1993).

Reproductive Function Modulation : Alpha-Tocopherylhydroquinone plays a role in modulating uterine contractility and reproductive function, potentially contributing to the management of reproductive disorders (Bafor et al., 2017).

Pharmacokinetics in Mitochondrial Disorders : The pharmacokinetics of alpha-tocopherylquinone (A0001) were studied for potential treatment of symptoms associated with inherited mitochondrial disorders (Hawi et al., 2012).

Antioxidant Reactions in Mitochondria : Research on alpha-tocopherol's antioxidant reactions in mitochondria revealed insights into the formation of alpha-tocopherylhydroquinone as a product of alpha-tocopherol oxidation (Ham & Liebler, 1995).

Learning Improvement in Aged Mice : A combination of alpha-tocopherol and coenzyme Q10 improved learning in aged mice, highlighting the potential synergistic effect of alpha-tocopherol with other antioxidants (McDonald et al., 2005).

Biochemical Pharmacology : A study on the direct chemical and biochemical effects of ubiquinone- and alpha-tocopherol-related compounds, including alpha-tocopherylquinone, provided insights into their roles as antioxidants, co-antioxidants, and pro-oxidants (Gille et al., 2008).

Recycling of Alpha-Tocopherol : Research on the regeneration of alpha-tocopherol by coantioxidants in solution suggested that alpha-tocopherylhydroquinone plays a significant role in this process (Amorati et al., 2002).

Propriétés

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOURHZSBLWSODQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884767 | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Tocopherylhydroquinone | |

CAS RN |

14745-36-9 | |

| Record name | α-Tocopherol hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol quinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHERYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E697ND0NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

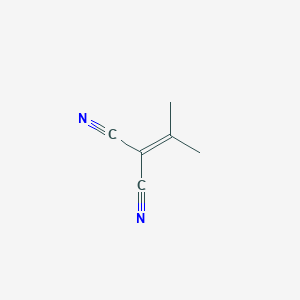

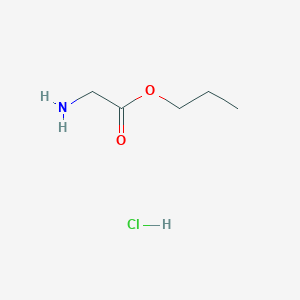

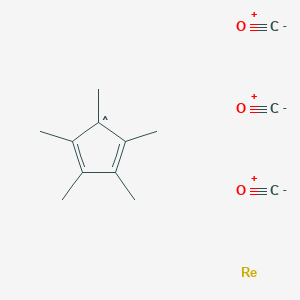

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

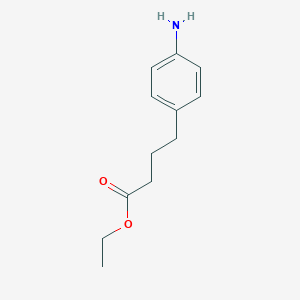

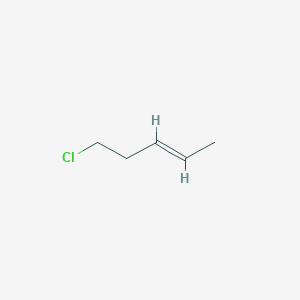

Feasible Synthetic Routes

Q & A

Q1: What is the key difference in biological activity between α-tocopherol and α-tocopherylhydroquinone?

A: While both compounds are related to vitamin E, research indicates that α-tocopherol primarily exhibits antisterility activity. In contrast, α-tocopherylhydroquinone demonstrates antidystrophic activity. [] This suggests that α-tocopherylhydroquinone might function as a distinct antidystrophic factor or vitamin. [] It is still unclear whether α-tocopherol itself possesses antidystrophic properties or if it acts as a precursor to α-tocopherylhydroquinone. []

Q2: Does α-tocopherylhydroquinone convert to α-tocopherol in the body?

A: Studies injecting dystrophic rabbits with large doses of α-tocopherylhydroquinone or its disuccinate did not detect significant tocopherol levels in their serum. [] This finding, along with its distinct biological activity, suggests that α-tocopherylhydroquinone is likely not converted to α-tocopherol to a significant degree within the body. []

Q3: Can α-tocopherylhydroquinone be regenerated within the body?

A: While the exact mechanisms are still being investigated, in vitro studies suggest that α-tocopherylhydroquinone might be regenerated from its oxidized form, α-tocopherylquinone. [] This reduction process potentially involves enzymatic catalysis and could be crucial for maintaining its antioxidant function. []

Q4: How does the antioxidant activity of α-tocopherylhydroquinone compare to α-tocopherol?

A: Both compounds exhibit antioxidant properties. α-Tocopherol is recognized as the primary chain-breaking antioxidant in biological membranes, neutralizing harmful reactive oxygen species. [] While the direct antioxidant action of α-tocopherylhydroquinone is not fully understood, it may play a role in antioxidant defense by participating in redox cycles that support the regeneration of α-tocopherol. []

Q5: What is the significance of esters of α-tocopherylhydroquinone?

A: Esters of α-tocopherylhydroquinone have been synthesized and biologically evaluated. [] These esters might offer advantages in terms of stability, solubility, or bioavailability compared to the parent compound. Further research is needed to elucidate their specific properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)